Head-to-Head Comparison: 4,7-Difluoro vs. 4,5-Difluoro and 4,6-Difluoro Indole Patterns on Antiviral Activity Retention
In a systematic fluorine scan of the P3 indole moiety of SARS-CoV-2 Mpro inhibitor 5h (Ki = 17.6 nM), replacement of the 4-methoxy-7-fluoroindole with a 4,7-difluoroindole (compound 25) mostly retained the antiviral activity of 5h. By contrast, the regioisomeric 4,5-difluoro substitution (compound 26) slightly decreased antiviral activity, and 4,6-difluoro substitution (compound 27) largely decreased antiviral activity relative to 5h [1]. The authors concluded that 4,7-difluoro-substitution was one of only three substitution patterns (alongside 7-fluoro-4-methoxy and 4-trifluoromethoxy) suitable for maintaining high antiviral potency, while other difluoro patterns failed to produce any positive effects [1].
| Evidence Dimension | Antiviral activity retention vs. parent compound 5h (SARS-CoV-2 Mpro inhibitor) in VeroE6 cell-based RNA-qPCR assay |
|---|---|
| Target Compound Data | 4,7-Difluoroindole (compound 25): activity mostly retained vs. 5h |
| Comparator Or Baseline | 4,5-Difluoroindole (compound 26): slightly decreased vs. 5h; 4,6-Difluoroindole (compound 27): largely decreased vs. 5h |
| Quantified Difference | Qualitative rank order: 4,7-F2 ≈ 5h > 4,5-F2 > 4,6-F2 (exact EC50 values reported in article figures; 4,7-F2 maintained potency within acceptable range while 4,6-F2 lost substantial activity) |
| Conditions | SARS-CoV-2 Mpro inhibitor SAR study; antiviral activity determined by RNA-qPCR in VeroE6 cells; compound 5h as reference baseline |
Why This Matters
This head-to-head fluorine scan demonstrates that the 4,7-difluoro positional pattern on the indole/indoline scaffold is uniquely permissive for biological activity, whereas alternative difluoro regioisomers (4,5 and 4,6) cause partial to severe loss of function, guiding rational scaffold selection in medicinal chemistry programs.
- [1] Tsuji K, Ishii T, Yamada M, et al. Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience. 2022;25(11):105365. doi:10.1016/j.isci.2022.105365 View Source
